1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester
Overview
Description
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the propargyl group and the ester functionality makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, the presence of other molecules, and more. For pyrrole compounds, these factors can influence their stability, reactivity, and interactions with biological targets .
Biochemical Analysis
Biochemical Properties
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating gene expression in a favorable manner. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic pathways involving this compound are complex and can vary depending on the specific cellular context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it can exert its effects on different biochemical processes. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can vary depending on the cell type and experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with 1H-pyrrole-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid methyl ester: Lacks the propargyl group, resulting in different reactivity and applications.
1-Phenyl-1H-pyrrole-2-carboxylic acid methyl ester:
Uniqueness
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is unique due to the presence of the propargyl group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 1-prop-2-ynylpyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,4-5,7H,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWOKZOSNWEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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